molecular formula C24H44O11 B1348375 Cyclohexyl-hexyl-beta-D-maltoside CAS No. 228579-27-9

Cyclohexyl-hexyl-beta-D-maltoside

Cat. No. B1348375
CAS RN: 228579-27-9
M. Wt: 508.6 g/mol
InChI Key: WUCWJXGMSXTDAV-QKMCSOCLSA-N
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Description

Cyclohexyl-hexyl-beta-D-maltoside, also known as Cymal-6, is a potent TEM-1 beta-lactamase inhibitor with a Ki value of 40.05 µM . It can be used as a glycosidic surfactant .


Molecular Structure Analysis

The molecular formula of Cyclohexyl-hexyl-beta-D-maltoside is C24H44O11 . It belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides .


Physical And Chemical Properties Analysis

Cyclohexyl-hexyl-beta-D-maltoside has a higher critical micelle concentration (CMC) value than the corresponding linear chain containing the same number of carbons, providing higher hydrophobicity in a shorter effective chain length .

Scientific Research Applications

Enantioseparations in Capillary Electrophoresis

Cyclohexyl-hexyl-beta-D-maltoside (CYMAL-6) is used in enantioseparation of amino acids and tryptophans by capillary electrophoresis. This process involves different glycosidic surfactants, with CYMAL-6 being significant due to its chiral maltoside head group and varying hydrophobic tail lengths. This compound aids in achieving maximum enantioresolution, especially when mixed with other surfactants like CYMAL-1 or CYMAL-2 (Ju & El Rassi, 2000).

X-Ray Crystallographic Studies

In x-ray crystallographic studies, specifically in the structural analysis of cytochrome c oxidase from Paracoccus denitrificans, CYMAL-6 was effective in crystal formation. It's one of the nonionic detergents yielding well-ordered crystals suitable for high-resolution studies. This application underscores its role in facilitating detailed molecular studies (Ostermeier et al., 1997).

Synthesis of α-Maltosides

Research in the synthesis of α-maltosides involves the use of CYMAL-6. This process is crucial in preparing substituted phenyl-, α-naphthyl-, and cyclohexyl-α-maltosides, demonstrating the compound's role in synthetic organic chemistry (Matsubara, 1961).

Effects on Kinetic and Physical Properties of Cytochrome c Oxidase

CYMAL-6, as an alkyl glycoside detergent, affects the kinetic and physical properties of cytochrome c oxidase. It's part of the alkyl glycosides category that influences the enzyme's activity and state of association, critical for understanding enzyme behavior and structure-function relationships (Rosevear et al., 1980).

Proteomics: In-gel Digestion Efficiency

In proteomics, specifically for in-gel protein digestion, CYMAL-6 has shown compatibility with high-throughput systems and improved digestion efficiency compared to other compounds like n-octylglucoside. This application is vital for membrane protein analysis where recovery of hydrophobic peptides is crucial (Katayama et al., 2004).

Mechanism of Action

Target of Action

Cyclohexyl-hexyl-beta-D-maltoside is a potent inhibitor of TEM-1 beta-lactamase , an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics . The compound’s primary targets are the beta-lactamase enzymes, particularly SHV-1 and SHV-2 , found in Escherichia coli .

Mode of Action

The compound interacts with its targets by binding to the active site of the beta-lactamase enzymes, thereby inhibiting their activity . This interaction prevents the enzymes from breaking down beta-lactam antibiotics, allowing the antibiotics to exert their antibacterial effects .

Biochemical Pathways

It is known that the compound’s inhibition of beta-lactamase enzymes disrupts the bacterial resistance mechanism to beta-lactam antibiotics . This disruption allows the antibiotics to effectively inhibit the synthesis of the bacterial cell wall, leading to bacterial cell death .

Result of Action

The primary result of Cyclohexyl-hexyl-beta-D-maltoside’s action is the inhibition of beta-lactamase enzymes, which enhances the efficacy of beta-lactam antibiotics . By preventing these enzymes from breaking down the antibiotics, the compound allows the antibiotics to effectively kill the bacteria .

Action Environment

The action, efficacy, and stability of Cyclohexyl-hexyl-beta-D-maltoside can be influenced by various environmental factors. For instance, the compound’s solubilization properties can be enhanced by the presence of certain alkyl chains . Additionally, the compound’s hydrophobicity can contribute to its interaction with membrane proteins . .

Future Directions

The future directions of Cyclohexyl-hexyl-beta-D-maltoside research could involve further exploration of its inhibitory effects on beta-lactamase and its potential applications as a glycosidic surfactant .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCWJXGMSXTDAV-QKMCSOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332259
Record name Cymal-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl-hexyl-beta-D-maltoside

CAS RN

228579-27-9
Record name Cymal-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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